Iron(II,III) oxide

Catalog No.
S1502548
CAS No.
1317-61-9
M.F
Fe3O4
M. Wt
231.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II,III) oxide

CAS Number

1317-61-9

Product Name

Iron(II,III) oxide

IUPAC Name

oxoiron;oxo(oxoferriooxy)iron

Molecular Formula

Fe3O4

Molecular Weight

231.53 g/mol

InChI

1S/3Fe.4O

InChI Key

SZVJSHCCFOBDDC-UHFFFAOYSA-N

SMILES

O.O.O.O.[Fe].[Fe].[Fe]

Canonical SMILES

O=[Fe].O=[Fe]O[Fe]=O
  • Magnetic resonance imaging (MRI) contrast agents: Fe3O4 nanoparticles can be modified to act as contrast agents for MRI, enhancing the visualization of specific tissues or organs in the body. This allows for improved diagnosis of various diseases, including cancer and neurological disorders .
  • Drug delivery: Fe3O4 nanoparticles can be used as carriers for targeted drug delivery. They can be loaded with drugs and guided to specific sites in the body using external magnetic fields, potentially reducing side effects and improving treatment efficacy .
  • Hyperthermia: Fe3O4 nanoparticles can generate heat when exposed to an alternating magnetic field. This property can be utilized in a technique called magnetic hyperthermia for cancer treatment. By applying an external magnetic field, the nanoparticles can be localized within tumors and subsequently heated, leading to tumor cell death .

Environmental Applications

Fe3O4 nanoparticles also hold promise for environmental remediation due to their:

  • Adsorption capacity: Fe3O4 nanoparticles can effectively adsorb various pollutants, including heavy metals and organic contaminants, from water and soil. This property makes them valuable for treating contaminated environments .
  • Degradation of pollutants: Fe3O4 nanoparticles can be used as catalysts for the degradation of pollutants, such as organic dyes and pesticides, through various mechanisms, including Fenton reactions and photocatalysis .

Other Research Applications

The unique properties of Fe3O4 are explored in various other scientific research fields:

  • Magnetic sensors: Fe3O4 nanoparticles can be used to develop highly sensitive magnetic sensors for various applications, including biosensing and environmental monitoring .
  • Energy storage: Fe3O4 is being investigated as a potential electrode material for batteries and supercapacitors due to its high theoretical capacity and electrochemical activity .

Iron(II,III) oxide (chemical formula Fe₃O₄) is a mixed-valence oxide consisting of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. It typically appears as a dark brown to black solid with a metallic luster. This compound is notable for its magnetic properties and is one of the primary iron ores. It is also used in various applications due to its unique characteristics, such as high electrical conductivity and catalytic properties .

  • Formation from Iron and Oxygen:
    • 3Fe+2O2Fe3O43\text{Fe}+2\text{O}_2\rightarrow \text{Fe}_3\text{O}_4
  • Reduction Reactions:
    • Reduction of iron(III) oxide with carbon monoxide:
      • 3Fe2O3+3CO2Fe3O4+3CO23\text{Fe}_2\text{O}_3+3\text{CO}\rightarrow 2\text{Fe}_3\text{O}_4+3\text{CO}_2
  • Schikorr Reaction:
    • The transformation of iron(II) hydroxide to iron(II,III) oxide:
      • 3Fe OH 2Fe3O4+2H2O+H23\text{Fe OH }_2\rightarrow \text{Fe}_3\text{O}_4+2\text{H}_2\text{O}+\text{H}_2 .

These reactions illustrate the compound's ability to participate in both oxidation and reduction processes.

Iron(II,III) oxide exhibits various biological activities. It plays a role in the metabolism of iron in living organisms and can influence cellular processes. Its magnetic properties are also exploited in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems. Additionally, it has been found to have antibacterial properties against certain pathogens .

Several methods can be employed to synthesize iron(II,III) oxide:

  • Chemical Precipitation: Mixing solutions of ferrous and ferric salts under controlled conditions leads to the precipitation of iron(II,III) oxide.
  • Thermal Decomposition: Heating iron carbonate can yield iron(II,III) oxide:
    • 3FeCO3Fe3O4+2CO2+CO3\text{FeCO}_3\rightarrow \text{Fe}_3\text{O}_4+2\text{CO}_2+\text{CO} .
  • Hydrothermal Synthesis: This method involves the reaction of iron salts in an aqueous solution at elevated temperatures and pressures.

Research into the interactions of iron(II,III) oxide with other compounds has revealed insights into its reactivity and potential applications. Studies have shown that it can interact with various organic molecules, enhancing catalytic activity or altering their properties. Additionally, its interactions with biological systems are being explored for therapeutic applications .

Iron(II,III) oxide shares similarities with other iron oxides but possesses unique characteristics that distinguish it:

CompoundChemical FormulaKey Characteristics
Iron(II) oxideFeOBlack solid; less stable than Fe₃O₄
Iron(III) oxideFe₂O₃Red-brown solid; more stable; non-magnetic
Iron(II) phosphateFe₃(PO₄)₂Non-magnetic; used in fertilizers
Iron(IV) oxideFeO₂Rare; unstable; not commonly encountered

Iron(II,III) oxide stands out due to its magnetic properties and mixed oxidation states, making it particularly valuable in both industrial applications and research settings .

Magnetite has played a pivotal role in human history since ancient times. The natural philosopher Thales of Miletus first described the attractive forces of lodestones (naturally magnetized pieces of magnetite) around 600 BC. Ancient Chinese civilization utilized magnetite's magnetic properties for navigation as early as the 2nd century BC, creating a primitive compass called "Si'nan" or "pointing south," which consisted of a magnetite spoon placed on a plate with written characters.

The term "magnetite" derives from the district of Magnesia in Asia Minor, where large deposits were discovered. William Gilbert's groundbreaking work in 1600 established that Earth itself functions as a magnet, explaining lodestone's behavior. The development of artificial magnets began in 1730 when Servington Savery created "compound magnets" by binding magnetic steel needles together.

Natural magnetite formation occurs through volcanic activity. When iron-rich lava from Earth's outer core reaches the surface, it mixes with carbon dioxide and cools, creating magnetite that retains the magnetic properties generated deep within the Earth.

Current Global Research Landscape

The research landscape spans multiple disciplines, including materials science, chemistry, physics, environmental engineering, and biomedicine. Leading research institutions worldwide have established dedicated centers for magnetite research, with particular focus on nanoscale applications that leverage its unique magnetic properties.

Significance in Academic and Industrial Research Sectors

Magnetite's significance extends across both academic and industrial domains. In academic research, magnetite serves as a model system for studying mixed-valence oxides and ferrimagnetic materials. Its well-characterized crystal structure makes it valuable for investigating fundamental physical phenomena.

In industrial sectors, magnetite serves critical functions in diverse applications. It plays a vital role in the global food chain, functioning as a catalyst for fertilizer production and as a micronutrient added to soil. The coal industry utilizes magnetite as a dense media separation agent in coal washing processes, helping produce clean coal for steel production and power generation.

Fe₃O₄ has attracted more attention than other iron oxides or ferrite spinel oxides due to its superior magnetic properties, electronic conductivity, and biocompatibility. These characteristics have positioned magnetite as a cornerstone material in emerging technologies and sustainable industrial processes.

First-principles calculations have been instrumental in resolving the intricate crystal structure of Fe₃O₄. At room temperature, Fe₃O₄ adopts a cubic inverse spinel structure (space group Fd3m) with 56 atoms per conventional unit cell [1] [2]. Tetrahedral (Feₜₑₜ) and octahedral (Feₒcₜ) iron sites exhibit distinct bond lengths and coordination environments. Computational optimizations using plane-wave pseudopotential methods reveal lattice parameters of 8.396 Å experimentally, which standard DFT underestimates by 1.47% (8.272 Å) [1]. This discrepancy arises from inadequate treatment of electron correlations in conventional DFT [4].

Hubbard-corrected DFT (DFT + U) improves lattice parameter predictions, yielding values of 8.484 Å with nonorthogonalized atomic orbital (NAO) projectors and 8.463 Å with orthogonalized atomic orbital (OAO) projectors [1]. The inclusion of intersite Hubbard V interactions (DFT + U + V) further refines results, achieving lattice constants of 8.333 Å (NAO) and 8.446 Å (OAO), closer to experimental measurements [1]. These findings underscore the sensitivity of structural predictions to the choice of Hubbard parameters and orbital projectors.

Bond length analysis reveals two primary Fe–O distances: shorter bonds (~1.89 Å) associated with Feₜₑₜ sites and longer bonds (~2.06 Å) for Feₒcₜ sites [1] [2]. First-principles molecular dynamics simulations above the Verwey temperature demonstrate preserved cubic symmetry, with thermal fluctuations inducing dynamic distortions in Fe–O coordination polyhedra [1].

Density Functional Theory (DFT) Applications

Standard DFT approximations face significant challenges in modeling Fe₃O₄ due to the material’s strong electron correlations and mixed Fe²⁺/Fe³⁺ valence states [4]. Generalized gradient approximation (GGA) functionals incorrectly predict Fe₃O₄ as a metal, contrary to experimental observations of half-metallic behavior above the Verwey temperature [1] [4]. This failure stems from delocalization errors in describing 3d electrons, which over-stabilize metallic states.

Hybrid functionals like HSE06 partially mitigate these issues by incorporating exact Hartree-Fock exchange. However, they computationally prohibit simulations of large supercells required for modeling temperature-dependent phase transitions [1]. Recent studies comparing Perdew-Burke-Ernzerhof (PBE) and hybrid functionals show that HSE06 improves bandgap predictions but overestimates lattice constants by 2.1% relative to experiment [1].

A critical advancement involves self-consistent determination of Hubbard U parameters via density functional perturbation theory (DFPT). This approach yields U values of 5.99 eV for Feₒcₜ and 4.06 eV for Feₜₑₜ using NAO projectors, resolving longstanding ambiguities in manual U selection [1]. These parameterized DFT + U methods reduce lattice constant errors to 0.5% while restoring the material’s half-metallic character [1].

DFT+U+V Theoretical Approaches

The DFT + U + V formalism extends conventional Hubbard corrections by incorporating intersite interactions between Fe 3d and O 2p orbitals. This method proves critical for modeling charge transfer processes and metal-ligand hybridization in Fe₃O₄ [1]. Self-consistent calculations using DFPT determine intersite V parameters of 1.63 eV (Feₒcₜ–O) and 2.15 eV (Feₜₑₜ–O) with NAO projectors [1].

MethodManifoldU (Feₒcₜ, eV)U (Feₜₑₜ, eV)V (Feₒcₜ–O, eV)V (Feₜₑₜ–O, eV)
DFT + UNAO5.994.06
DFT + U + VNAO6.005.441.632.15
DFT + UOAO6.475.13
DFT + U + VOAO6.285.520.871.01

The inclusion of V parameters reduces unit cell volume errors from 4.35% (DFT) to 1.84% (DFT + U + V) [1]. Electronic structure analysis reveals that V corrections enhance O 2p orbital contributions near the Fermi level, improving agreement with experimental X-ray absorption spectra [1]. Notably, DFT + U + V predicts a pseudogap of 0.4 eV in the minority spin channel, consistent with the material’s half-metallic behavior above the Verwey transition [1].

Surface Structure Computational Modeling

Surface modeling of Fe₃O₄ presents unique challenges due to terminations with mixed Fe²⁺/Fe³⁺ sites and oxygen vacancy formation energies. First-principles studies employing the CASTEP module reveal that the (001) surface preferentially exposes Feₒcₜ sites, with surface energies of 1.2 J/m² for Feₒcₜ-terminated slabs versus 1.5 J/m² for Feₜₑₜ terminations [3]. Surface reconstructions involving oxygen dimerization lower energies by 0.3 eV per dimer, stabilizing the (001) surface under ambient conditions [3].

Nanoparticle simulations using Dmol3 show size-dependent structural distortions, with sub-5 nm particles exhibiting 2% lattice contraction relative to bulk [3]. Surface Fe atoms in these particles demonstrate enhanced magnetic moments (4.1 μB) compared to bulk values (3.7 μB), attributed to reduced coordination and symmetry breaking [3]. Adsorption studies indicate that water molecules preferentially bind to surface Feₒcₜ sites with adsorption energies of -0.8 eV, facilitating surface oxidation [3].

Electronic Structure Theories Above Verwey Temperature Transition

Above the Verwey temperature, Fe₃O₄ transitions to a cubic phase with metallic conductivity in the minority spin channel. DFT + U + V calculations reveal a half-metallic gap of 0.6 eV in the majority spin channel, while the minority spin channel exhibits a pseudogap of 0.4 eV [1]. The Fermi level resides within the Feₒcₜ t₂g↓ band, enabling spin-polarized charge transport [1].

Charge ordering patterns persist above the Verwey transition but become dynamically disordered. Monte Carlo simulations suggest short-range charge correlations extending 1.2 nm at 300 K, consistent with diffuse X-ray scattering data [1]. Electron localization function (ELF) analysis shows delocalized electrons along Feₒcₜ–Feₒcₜ chains, forming one-dimensional conductive pathways [1].

Magnetic exchange interactions remain dominated by Feₒcₜ–O–Feₜₑₜ superexchange, with computed exchange constants of Jₒcₜ–ₜₑₜ = -4.2 meV and Jₒcₜ–ₒcₜ = -1.8 meV [1]. These values align with experimental Curie temperatures (860 K) and highlight the critical role of intersite V corrections in modeling magnetic interactions [1].

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; DryPowder, WetSolid; Liquid; OtherSolid

Related CAS

1309-38-2 (magnetite)

Other CAS

1317-61-9

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Custom compounding of purchased resin
Electrical equipment, appliance, and component manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Printing and related support activities
Printing ink manufacturing
Rubber product manufacturing
Steel Foundry
Steel foundry
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Iron oxide (Fe3O4): ACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types